REACTION_CXSMILES
|
[OH-].[K+].Br[CH:4]([CH:8](Br)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15])[C:5]([OH:7])=[O:6]>C(O)C>[C:10]1([CH3:15])[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[C:8]#[C:4][C:5]([OH:7])=[O:6] |f:0.1|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux over a period of 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
removal of the solvent in vacuo
|
Type
|
WASH
|
Details
|
The solution was washed with EA
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with EA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
CUSTOM
|
Details
|
the removal of solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)C#CC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 86.2 mmol | |
AMOUNT: MASS | 13.8 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |